3-Bromo-2-fluoro-5-methoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-fluoro-5-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJKSOJQHWPDDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 2 Fluoro 5 Methoxypyridine
Established Synthetic Routes to 3-Bromo-2-fluoro-5-methoxypyridine
A common pathway to this compound begins with 2-methoxy-5-aminopyridine. google.com This process involves two key transformations: the conversion of the amino group to a fluoro group via a diazotization reaction, followed by bromination of the resulting 2-methoxy-5-fluoropyridine. google.com
The initial step is the diazotization of 2-methoxy-5-aminopyridine. This is typically achieved by treating the amine with nitrous acid or a nitrite (B80452) salt in the presence of a strong acid, such as hydrochloric acid, nitric acid, or sulfuric acid, to form a diazonium salt intermediate. google.comorganic-chemistry.org This intermediate is then subjected to a fluorination reaction, often a variation of the Balz-Schiemann reaction, to introduce the fluorine atom at the 5-position, yielding 2-methoxy-5-fluoropyridine. google.comresearchgate.net
The subsequent bromination of 2-methoxy-5-fluoropyridine at the 3-position affords the final product, this compound. google.com This synthesis route is advantageous due to the use of readily available starting materials. google.com
The direct bromination of 2-methoxy-5-fluoropyridine is a crucial step in several synthetic strategies for this compound. guidechem.comgoogle.com This electrophilic aromatic substitution reaction introduces a bromine atom at the 3-position of the pyridine (B92270) ring.
A frequently employed reagent for this transformation is N-bromosuccinimide (NBS). guidechem.com The reaction is typically carried out in an anhydrous solvent, such as tetrahydrofuran, and may require heating to proceed efficiently. guidechem.com The use of NBS is favored for its selectivity and milder reaction conditions compared to elemental bromine. google.comwikipedia.org
Alternatively, liquid bromine can also be used as the brominating agent. google.com The reaction conditions for this method, including temperature and reaction time, can be adjusted to optimize the yield of the desired product. google.com
| Brominating Agent | Solvent | Reaction Conditions | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Anhydrous Tetrahydrofuran | Heated to 70°C for 5 hours | guidechem.com |
| Liquid Bromine | Not specified | Reaction temperature of 20-90°C for 2-6 hours | google.com |
Another synthetic approach to this compound involves the methylation of 3-bromo-5-fluoro-2-hydroxypyridine. guidechem.comchemicalbook.com In this method, the hydroxyl group of the pyridine ring is converted to a methoxy (B1213986) group.
The reaction is typically performed using a methylating agent, such as iodomethane, in the presence of a base. guidechem.comchemicalbook.com Silver carbonate has been reported as an effective base for this transformation, facilitating the reaction in a solvent like toluene (B28343) at room temperature. guidechem.comchemicalbook.com Following the reaction, purification by column chromatography is often necessary to isolate the pure this compound. chemicalbook.com While this route is a single step, the cost of the starting material and the reported yield of around 44% are notable considerations. google.com
Reagents and Reaction Conditions Employed in this compound Synthesis
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination reactions in organic synthesis, including the preparation of this compound. guidechem.comwikipedia.orgorganic-chemistry.org It serves as a convenient source of electrophilic bromine for the substitution of aromatic compounds. wikipedia.orgresearchgate.net
In the synthesis of this compound from 2-methoxy-5-fluoropyridine, NBS is used to introduce a bromine atom at the 3-position of the pyridine ring. guidechem.com The reaction is typically conducted in an anhydrous solvent like tetrahydrofuran. guidechem.com The use of NBS offers advantages over molecular bromine, as it can lead to more selective reactions with fewer side products. google.com For electron-rich aromatic systems, such as certain pyridine derivatives, NBS can provide high levels of regioselectivity. wikipedia.org
Nitrous acid and its salts, such as sodium nitrite, are fundamental reagents in the diazotization of primary aromatic amines, a key step in one of the synthetic routes to this compound. google.comorganic-chemistry.org Diazotization involves the conversion of a primary amino group into a diazonium group (-N₂⁺). rsc.orgchemistrysteps.com
Role of Fluorination Reagents (e.g., Tetrafluoroboric Acid)
The introduction of a fluorine atom onto a pyridine ring is a critical step in the synthesis of many specialized pyridine derivatives. A common strategy involves diazotization of an aminopyridine followed by a fluorination reaction. google.com In a relevant synthesis, 2-methoxy-5-aminopyridine is dissolved in an acid and treated with nitrous acid or a nitrite to form a diazonium salt intermediate. This intermediate is then reacted with a fluorination reagent to yield 2-methoxy-5-fluoropyridine. google.com
While various fluorinating agents can be employed, tetrafluoroboric acid (HBF₄) and its salts are notable reagents in this type of transformation, known as the Balz-Schiemann reaction. wikipedia.org Tetrafluoroboric acid serves as the source of the fluoride (B91410) that displaces the diazonium group. wikipedia.org The use of HBF₄ is advantageous as it often leads to the precipitation of the diazonium tetrafluoroborate (B81430) salt, which can be isolated and then thermally decomposed to introduce the fluorine atom. wikipedia.org
Other fluorinating agents are also utilized in pyridine chemistry. For instance, silver(II) fluoride (AgF₂) has been demonstrated as a reagent for the direct and selective C-H fluorination of pyridines and diazines, offering a method that can be broadly applied and is considered safe. nih.govresearchgate.net This reaction proceeds at ambient temperature with high selectivity for fluorination at the position adjacent to the ring nitrogen. nih.govresearchgate.net The combination of bis(pyridinium)iodonium(I) tetrafluoroborate (IPy₂BF₄) and hydrogen fluoride-pyridine (HF-py) can also be used to generate an iodine monofluoride (IF) equivalent for the preparation of glycosyl fluorides from thioglycosides and n-pentenyl glycosides. nih.gov
Solvent Systems and Temperature Control in Reaction Optimization
The choice of solvent and precise temperature control are paramount in optimizing the synthesis of substituted pyridines like this compound. These parameters significantly influence reaction rates, yields, and the formation of byproducts.
In the synthesis of 2-methoxy-3-bromo-5-fluoropyridine from 2-methoxy-5-aminopyridine, the initial diazotization is typically carried out at a reduced temperature, often between 0-5 °C. google.com This is crucial to maintain the stability of the diazonium salt intermediate. After the addition of the fluorinating reagent, the temperature is raised to facilitate the fluorination reaction, for example, to 35-45 °C. google.com
The subsequent bromination of 2-methoxy-5-fluoropyridine to obtain the final product is also sensitive to temperature. The reaction can be conducted at temperatures ranging from 20-90 °C, with a higher temperature of 55-65 °C noted for increased reaction efficiency. google.com The reaction time is also a key variable, typically ranging from 2 to 6 hours. google.com
Advanced Synthetic Strategies for Pyridine Derivatives with Relevance to this compound
The synthesis of functionalized pyridines is a cornerstone of modern organic chemistry, with numerous advanced strategies being developed to construct and modify the pyridine scaffold. These methods offer greater efficiency, selectivity, and functional group tolerance compared to classical approaches.
Transition Metal-Catalyzed Coupling Reactions in Pyridine Scaffold Construction
Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex pyridine derivatives. nih.gov These reactions, such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination, allow for the formation of carbon-carbon and carbon-heteroatom bonds with high precision. nih.govustc.edu.cn
For instance, palladium catalysts are widely used to couple organohalides with various partners. nih.gov In the context of pyridine synthesis, a 2-bromopyridine (B144113) can be coupled with an aniline (B41778) to form an N-aryl-2-aminopyridine, which can then undergo further functionalization. rsc.org Palladium(II)-catalyzed annulation of N-aryl-2-aminopyridines with internal alkynes can produce N-(2-pyridyl)indole frameworks. rsc.org Similarly, rhodium catalysts can be employed for the [3+2] cycloaddition of N-aryl-2-aminopyridines with alkynes to synthesize N-(2-pyridyl)indoles. rsc.org
The Eglinton reaction, a copper(II)-catalyzed oxidative coupling of terminal alkynes in pyridine, allows for the synthesis of symmetric or cyclic bisacetylenes. ustc.edu.cn These reactions highlight the versatility of transition metals in constructing diverse and complex pyridine-containing molecules. nih.govrsc.org
Nucleophilic Aromatic Substitution (SNAr) Methodologies
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings like pyridine. pearson.comnumberanalytics.com The presence of the electronegative nitrogen atom makes the pyridine ring susceptible to attack by nucleophiles, particularly at the C-2 and C-4 positions. stackexchange.comstackexchange.com
The stability of the anionic intermediate formed during the reaction is key to whether an SNAr reaction will proceed. stackexchange.com When a nucleophile attacks at the C-2 or C-4 position, the negative charge can be delocalized onto the nitrogen atom, which is a stabilizing factor. stackexchange.comstackexchange.com This is not possible when the attack occurs at the C-3 position. stackexchange.com
The reactivity of the pyridine ring towards SNAr can be enhanced by the presence of electron-withdrawing groups. numberanalytics.com Furthermore, the use of a Lewis acid, such as a zinc-based one, can activate the pyridine ring towards nucleophilic attack by coordinating to the nitrogen atom. nih.gov
Regioselective Functionalization and Organometallic Approaches
The ability to introduce functional groups at specific positions on the pyridine ring is crucial for targeted synthesis. Organometallic reagents play a significant role in achieving high regioselectivity. rsc.org
Directed metalation, using reagents like lithium amides or alkyllithiums at low temperatures, allows for the deprotonation of the pyridine ring at a specific position, which can then be quenched with an electrophile. znaturforsch.com The regioselectivity is often directed by a substituent already present on the ring. rsc.org Milder conditions and greater functional group tolerance can be achieved using "ate"-bases with metals such as magnesium or zinc. znaturforsch.com
Halogen/metal exchange reactions provide another powerful tool for regioselective functionalization. znaturforsch.com For instance, a bromine or iodine atom on the pyridine ring can be exchanged with lithium or magnesium to generate an organometallic intermediate, which can then react with an electrophile. znaturforsch.com This approach is particularly useful for more sensitive pyridines. znaturforsch.com These organometallic strategies provide a flexible and powerful means to elaborate the pyridine scaffold. rsc.orgnih.gov
Development of Eco-friendly Catalytic Systems for Pyridine Synthesis
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly methods for pyridine synthesis. benthamdirect.com This focus on "green chemistry" aims to reduce the use of hazardous materials, minimize waste, and improve energy efficiency. benthamdirect.com
One promising approach is the use of ionic liquids (ILs) as both solvents and catalysts. benthamdirect.com ILs have very low vapor pressure, making them less volatile and easier to handle than traditional organic solvents. benthamdirect.com They can be designed to have specific catalytic properties and can often be recycled and reused, which is both cost-effective and environmentally beneficial. benthamdirect.com The use of ILs can lead to milder reaction conditions and improved yields and selectivity in pyridine synthesis. benthamdirect.com
Another green approach involves the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. For example, the thermo-catalytic conversion of glycerol (B35011) and ammonia (B1221849) over zeolite catalysts has been explored for the sustainable production of pyridines. rsc.org Additionally, surface-modified PET@UiO-66 vials have been developed as robust and efficient catalysts for the synthesis of 2,4,6-trisubstituted pyridines through multicomponent reactions. acs.org Rhodium-catalyzed [2+2+2] cycloaddition of diynes and oximes in ethanol (B145695) as a green solvent also provides an eco-friendly route to pyridine derivatives. rsc.org
Reaction Efficiency and Scalability Considerations in this compound Production
The economic viability and industrial-scale production of this compound, a key intermediate in the synthesis of various pharmaceutical compounds, are critically dependent on the efficiency and scalability of its synthetic routes. Research and patent literature reveal several methodologies for its preparation, each with distinct characteristics concerning yield, reaction conditions, cost of starting materials, and suitability for large-scale manufacturing.
Comparative Analysis of Synthetic Routes
Two primary strategies have been prominently reported for the synthesis of this compound: the methylation of a hydroxypyridine precursor and the bromination of a fluoromethoxypyridine intermediate. A more recent, multi-step approach starting from 2-methoxy-5-aminopyridine has also been developed, aiming to overcome the limitations of previous methods.
In contrast, an earlier patented method (WO2011006074) involved the methylation of 3-bromo-5-fluoro-2-hydroxypyridine using methyl iodide in the presence of silver carbonate. google.com While this is a more direct, single-step conversion, it is associated with significant drawbacks for large-scale production. The use of expensive silver carbonate as a reagent and a reported yield of only 44% make this route less economically feasible. google.com Furthermore, the process requires purification by column chromatography, adding to the cost and complexity of manufacturing. google.com
Another common laboratory-scale synthesis involves the direct bromination of 2-methoxy-5-fluoropyridine using N-bromosuccinimide (NBS) in a solvent like anhydrous tetrahydrofuran. guidechem.com This reaction is typically heated to around 70°C for several hours. guidechem.com While effective, the scalability of this process would depend on the cost and availability of the 2-methoxy-5-fluoropyridine starting material and the management of heat and reaction time on a larger scale.
The following tables provide a detailed comparison of the reaction parameters and efficiency of these synthetic methodologies.
Data on Synthetic Efficiency
The efficiency of a synthetic route is determined by factors such as chemical yield, reaction time, and temperature. These parameters directly influence the throughput and energy consumption of the production process.
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Reference |
|---|---|---|---|---|
| Multi-step process from amino-pyridine | 2-Methoxy-5-aminopyridine | Nitrous acid/nitrite, Fluorination reagent, Bromination reagent (NBS or Br2) | > 50% | google.com |
| Methylation of hydroxypyridine | 3-Bromo-5-fluoro-2-hydroxypyridine | Methyl iodide, Silver carbonate | 44% | google.com |
| Bromination of fluoromethoxypyridine | 2-Methoxy-5-fluoropyridine | N-bromosuccinimide (NBS) | Not specified in detail, but implied to be effective | guidechem.com |
Scalability Considerations
The transition from a laboratory-scale synthesis to industrial production introduces several challenges, including reagent cost, process safety, waste management, and the need for robust purification methods.
Table 2: Scalability Factors of Different Synthetic Routes
| Factor | Route from 2-Methoxy-5-aminopyridine | Route from 3-Bromo-5-fluoro-2-hydroxypyridine |
|---|---|---|
| Raw Material Cost | Low (uses cheap, readily available materials) google.com | High (uses expensive starting material) google.com |
| Reagent Cost | Moderate | High (use of silver carbonate) google.com |
| Reaction Conditions | Mild (Temperature < 100°C, atmospheric pressure) google.com | Generally mild, but requires specific handling of reagents |
| Purification Method | Simple, does not require column chromatography google.com | Requires column chromatography google.com |
| Overall Scalability | High (designed for industrial production) google.com | Low (high cost and complex purification limit scalability) google.com |
Chemical Reactivity and Derivatization of 3 Bromo 2 Fluoro 5 Methoxypyridine
Electrophilic and Nucleophilic Reactivity Profiles of the Pyridine (B92270) Ring System
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic is amplified in 3-bromo-2-fluoro-5-methoxypyridine by the presence of two electron-withdrawing halogen substituents, fluorine and bromine. The fluorine atom at the 2-position, in particular, strongly deactivates the ring towards electrophilic aromatic substitution.
Cross-Coupling Reactions Involving the Bromine Moiety at the 3-Position
The carbon-bromine bond at the 3-position is the most versatile handle for synthetic transformations, particularly for palladium-catalyzed cross-coupling reactions. This allows for the selective formation of new carbon-carbon bonds.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming biaryl linkages. In this context, the bromine atom of this compound serves as an excellent electrophilic partner for coupling with various arylboronic acids or their corresponding esters. guidechem.comnih.gov This reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent to yield 3-aryl-2-fluoro-5-methoxypyridine derivatives. nih.govresearchgate.net The reaction is highly chemoselective, with the C-Br bond reacting preferentially over the more robust C-F bond.
Table 1: Representative Suzuki-Miyaura Coupling Reaction
| Reactant A | Reactant B | Catalyst & Conditions | Product |
|---|
The Mizoroki-Heck reaction provides a method for the arylation of alkenes. wikipedia.org The C-Br bond of substituted bromopyridines can participate in Heck coupling reactions with a variety of alkenes to introduce vinyl groups onto the pyridine ring. mdpi.comresearchgate.netorganic-chemistry.org This transformation is catalyzed by a palladium complex and requires a base to facilitate the elimination step of the catalytic cycle. beilstein-journals.org The reaction typically exhibits high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org
Beyond the Heck reaction, the bromine atom enables access to a wide range of other carbon-carbon bond-forming reactions, leveraging it as a key synthetic anchor point for molecular elaboration. illinois.eduresearchgate.net
Table 2: Representative Mizoroki-Heck Coupling Reaction
| Reactant A | Reactant B | Catalyst & Conditions | Product |
|---|
Transformations of the Bromine Atom to Alternative Functional Groups
The bromine atom is not only a leaving group for coupling reactions but can also be transformed into other useful functional groups. A notable example is its conversion into a boronic ester. This is typically achieved through a lithium-halogen exchange reaction using an organolithium reagent, such as tert-butyllithium, at low temperatures, followed by quenching the resulting lithiated intermediate with an electrophilic borate (B1201080) ester, like triisopropyl borate. guidechem.com This transformation converts the electrophilic C-Br site into a nucleophilic C-B site, effectively reversing its reactivity profile and creating a new building block for subsequent Suzuki couplings. acs.org
Table 3: Conversion of Bromine to a Boronic Ester
| Starting Material | Reagents | Intermediate | Final Product (after hydrolysis) |
|---|
Strategic Derivatization Protocols for Structural Modification and Functional Group Introduction
This compound is strategically employed as a precursor for introducing the 2-fluoro-5-methoxypyridin-3-yl moiety into target molecules. A key application is in the synthesis of complex heterocyclic structures for medicinal chemistry research. For instance, it has been used as a starting material in the synthesis of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine. chemicalbook.com This synthesis involves a cross-coupling reaction at the 3-position, demonstrating how the bromine atom serves as a linchpin for attaching elaborate substituents. chemicalbook.com
Table 4: Example of Strategic Derivatization
| Starting Material | Reaction | Product | Application |
|---|
Chemo- and Regioselectivity in Reactions of Polysubstituted Pyridines
The reaction outcomes of this compound are dictated by the principles of chemo- and regioselectivity. In palladium-catalyzed cross-coupling reactions, the C(3)-Br bond is selectively activated for oxidative addition to the Pd(0) catalyst over the much stronger C(2)-F bond. This high degree of selectivity is crucial, as it allows for precise modification at the 3-position without affecting the fluorine or methoxy (B1213986) substituents.
The regioselectivity is governed by the relative bond strengths and the electronic environment of the potential reaction sites. The order of reactivity for halogen leaving groups in such coupling reactions is typically I > Br > Cl >> F. Therefore, the bromine at the 3-position is the most labile site for these transformations. The presence of the electron-withdrawing fluorine atom at the ortho position (C-2) and the ring nitrogen further polarizes the C-Br bond, making it more susceptible to oxidative addition, which is the rate-determining step in many cross-coupling cycles. This predictable selectivity makes this compound a reliable and valuable building block in multi-step organic synthesis.
Investigation of Oxidative Addition Reactivity Profiles in Catalytic Cycles
The oxidative addition of the carbon-bromine (C-Br) bond in this compound to a low-valent metal center, typically palladium(0), is a critical initiating step in numerous cross-coupling reactions. The reactivity of this substrate is intricately governed by the electronic and steric influences of its substituents—the fluoro, methoxy, and bromo groups—on the pyridine ring.
Recent mechanistic studies on related 2-halopyridine systems have shed light on the factors controlling the rate and mechanism of oxidative addition. Research comparing the reactivity of 2-chloro-3-EDG-pyridines and 2-chloro-5-EDG-pyridines (where EDG is an electron-donating group such as -OMe or -F) with Pd(PCy₃)₂ has revealed significant differences based on the substituent's position. chemrxiv.orgchemrxiv.orgacs.org These studies have shown that isomers with an electron-donating group at the 3-position undergo oxidative addition approximately 100 times faster than their counterparts with the same group at the 5-position. chemrxiv.orgchemrxiv.orgacs.org
This pronounced rate difference is attributed to a fundamental change in the reaction mechanism, which is dictated by the frontier molecular orbital symmetries of the pyridine substrate. chemrxiv.orgacs.org For 3-EDG-substituted pyridines, the Lowest Unoccupied Molecular Orbital (LUMO) exhibits high orbital coefficients at the C2 carbon and an antibonding character across the C2=N bond. This electronic configuration favors a nucleophilic displacement mechanism for oxidative addition. chemrxiv.orgacs.org
Conversely, in 5-EDG-substituted pyridines like this compound, the LUMO has a nodal plane that minimizes the orbital contribution at the reactive C2 carbon. chemrxiv.orgacs.org Consequently, the oxidative addition is believed to proceed through a higher-energy, three-centered insertion mechanism involving the LUMO+1 orbital. chemrxiv.orgacs.org This mechanistic dichotomy provides a strong theoretical foundation for understanding the reactivity of this compound in palladium-catalyzed transformations.
While specific kinetic data for the oxidative addition of this compound is not extensively documented in dedicated studies, the principles derived from analogous systems are instructive. The general reactivity trend for aryl halides in oxidative addition is I > Br > Cl, suggesting that this compound would be more reactive than its chloro-analogue but less reactive than a corresponding iodo-derivative. libretexts.org
The following tables summarize the comparative reactivity and mechanistic pathways based on the influential studies of substituted halopyridines.
| Substrate | Substituent Position | Relative Rate of Oxidative Addition | Proposed Mechanism | Reference |
|---|---|---|---|---|
| 2-chloro-3-methoxypyridine | 3-OMe | ~100x faster | Nucleophilic Displacement | chemrxiv.orgacs.org |
| 2-chloro-5-methoxypyridine | 5-OMe | Baseline | 3-Centered Insertion | chemrxiv.orgacs.org |
| 2-chloro-3-fluoropyridine | 3-F | ~100x faster | Nucleophilic Displacement | chemrxiv.orgacs.org |
| 2-chloro-5-fluoropyridine | 5-F | Baseline | 3-Centered Insertion | chemrxiv.orgacs.org |
| Substituent Position | Key LUMO Feature | Favored Oxidative Addition Pathway | Reference |
|---|---|---|---|
| 3-EDG (e.g., -OMe, -F) | High orbital coefficient at C2; antibonding C2=N character | Nucleophilic Displacement | chemrxiv.orgacs.org |
| 5-EDG (e.g., -OMe, -F) | Nodal plane through C5-C2; low orbital coefficient at C2 | 3-Centered Insertion | chemrxiv.orgacs.org |
These findings are crucial for designing effective catalytic systems for the derivatization of this compound. The choice of ligands and reaction conditions can be tailored to accommodate the inherent reactivity of the C-Br bond, which is influenced by the unique electronic arrangement conferred by the fluoro and methoxy substituents. For instance, the use of electron-rich and bulky phosphine (B1218219) ligands can accelerate the oxidative addition step. libretexts.org The development of quantitative structure-reactivity models further aids in predicting the reaction rates for such heteroaryl halides. nih.gov
Spectroscopic and Advanced Analytical Characterization Methodologies for 3 Bromo 2 Fluoro 5 Methoxypyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the unambiguous identification and structural analysis of 3-bromo-2-fluoro-5-methoxypyridine and its analogues. The presence of various magnetically active nuclei, including ¹H, ¹³C, and ¹⁹F, provides a multi-faceted approach to understanding the molecular framework.
¹H NMR Spectroscopy for Proton Environment Elucidation
Proton NMR (¹H NMR) spectroscopy is instrumental in defining the substitution pattern on the pyridine (B92270) ring by analyzing the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms. For a compound like this compound, the aromatic region of the ¹H NMR spectrum is of particular interest. The protons on the pyridine ring will exhibit distinct signals influenced by the electronic effects of the bromo, fluoro, and methoxy (B1213986) substituents.
While specific ¹H NMR data for this compound is not extensively published in publicly available literature, the analysis of related structures provides valuable insights. For instance, in the synthesis of derivatives, the chemical shifts are reported in parts per million (ppm) relative to a deuterated solvent signal, and spin-spin coupling constants (J) are given in Hertz (Hz). The multiplicity of signals is typically denoted as singlet (s), doublet (d), triplet (t), quartet (q), and multiplet (m).
For a closely related derivative, N-(5-bromo-6-fluoro-3-methoxypyridin-2-yl)-5-(thiazol-2-yl)-1H-pyrrol-3-sulfonamide, the following ¹H NMR data was reported in methanol-d4, illustrating the type of information obtained:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic | 7.42 –7.33 | m | - |
| Pyrrole-H | 6.53 | d | 3.1 |
| Pyrrole-H | 6.34 | d | 3.1 |
This data, while for a more complex derivative, highlights how ¹H NMR can distinguish between different proton environments within the molecule.
¹⁹F NMR Spectroscopy for Fluorine Resonance Analysis
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a powerful tool for confirming the incorporation and environment of fluorine in the molecule. The chemical shift of the fluorine atom is highly sensitive to its electronic surroundings. The coupling between the fluorine nucleus and adjacent protons (H-F coupling) or carbon nuclei (C-F coupling) provides crucial connectivity information. For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum, and its chemical shift would be characteristic of a fluorine atom attached to a pyridine ring with the given substitution pattern.
¹³C NMR Spectroscopy for Carbon Skeleton Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents. The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of the C-F bond. Similarly, two- and three-bond couplings to fluorine (²JCF and ³JCF) can be observed for other carbons in the ring, further aiding in the complete assignment of the carbon signals.
Quantitative NMR Techniques in Reaction Monitoring and Product Analysis
Quantitative NMR (qNMR) is a valuable analytical method for determining the concentration and purity of compounds without the need for a specific reference standard of the analyte. In the context of this compound and its derivatives, qNMR can be employed to monitor the progress of a synthesis reaction by integrating the signals of the starting materials and products over time. Furthermore, the purity of the final product can be accurately determined by comparing the integral of a known analyte signal to the integral of a certified internal standard of known concentration. This technique offers a direct and non-destructive method for quantitative analysis.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides information about the functional groups and bonding within a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected vibrational frequencies include:
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| C-H stretching (aromatic) | 3100 - 3000 |
| C-H stretching (methoxy) | 2950 - 2850 |
| C=N and C=C stretching (pyridine ring) | 1600 - 1400 |
| C-O stretching (methoxy) | 1250 - 1000 |
| C-F stretching | 1100 - 1000 |
| C-Br stretching | 700 - 500 |
These characteristic bands can be used to confirm the presence of the key functional groups within the molecule and to assess the purity of the sample.
Raman Spectroscopy (FT-Raman)
Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule, providing a detailed fingerprint of its structure. In the analysis of this compound, the Raman spectrum is dominated by vibrations of the pyridine ring, with characteristic shifts influenced by the bromo, fluoro, and methoxy substituents.
The interpretation of the Raman spectrum of this compound relies on the well-documented vibrational modes of pyridine and its derivatives. acs.orgresearchgate.netnih.govacs.orgresearchgate.net The presence of substituents breaks the symmetry of the pyridine ring, leading to changes in the intensity and position of characteristic bands.
Key vibrational modes for substituted pyridines include:
Ring Breathing Modes: These are intense bands, typically observed around 1000 cm⁻¹, which are sensitive to the nature and position of substituents. For this compound, a noticeable shift from the characteristic pyridine ring breathing mode is expected due to the electronic and steric effects of the substituents. nih.gov
C-H Vibrations: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. The pattern of these bands can provide information about the substitution pattern on the pyridine ring.
Substituent Vibrations: The spectrum will also feature bands corresponding to the vibrations of the substituents themselves. The C-Br stretching vibration is typically found in the lower frequency region (below 600 cm⁻¹). The C-F stretching vibration gives rise to a band in the 1200-1300 cm⁻¹ region. The methoxy group will exhibit characteristic C-O stretching and CH₃ rocking and stretching vibrations.
A comparative analysis of the FT-Raman spectra of this compound and its synthetic precursors or derivatives would reveal shifts in these characteristic bands, confirming chemical transformations. For instance, the disappearance of a band associated with a leaving group and the appearance of new bands corresponding to a newly introduced functional group would provide clear evidence of a successful reaction.
Table 1: Representative Raman Bands for Substituted Pyridines
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |
| Aromatic C-H Stretch | 3000 - 3100 | Position and number of bands depend on substitution. |
| Ring Breathing | 990 - 1050 | Intense bands, sensitive to substituent effects. |
| C-F Stretch | 1200 - 1300 | Strong band, characteristic of the fluoro substituent. |
| C-O Stretch (methoxy) | 1200 - 1275 (asymmetric), 1000-1050 (symmetric) | Can overlap with other ring vibrations. |
| C-Br Stretch | 500 - 600 | Typically a weak to medium intensity band. |
This table provides typical wavenumber ranges for substituted pyridines and is for illustrative purposes. Actual values for this compound would require experimental determination.
Mass Spectrometry Techniques
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar molecules like this compound. In positive ion mode ESI-MS, the compound is typically observed as the protonated molecule, [M+H]⁺.
The presence of bromine with its two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance, results in a characteristic isotopic pattern for the molecular ion peak. youtube.com For this compound (C₆H₅BrFNO), the [M+H]⁺ ion would appear as a doublet of peaks of nearly equal intensity, separated by 2 Da. This isotopic signature is a key diagnostic feature for the presence of a single bromine atom in the molecule.
Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is fragmented by collision-induced dissociation (CID). The fragmentation pattern of substituted pyridines in ESI-MS/MS often involves cleavages at the bonds adjacent to the heteroatom and the loss of neutral molecules. nih.govmdpi.comlibretexts.org For this compound, expected fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy group, or the loss of formaldehyde (B43269) (CH₂O).
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. This technique is ideal for analyzing complex reaction mixtures, assessing the purity of the final product, and identifying any impurities or byproducts.
In the context of the synthesis of this compound and its derivatives, an LC-MS method would be developed to separate the target compound from starting materials, reagents, and any side products. nih.govnih.gov A reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile (B52724) or methanol), often with a small amount of an acid (like formic acid) to promote protonation, would typically be employed.
The mass spectrometer would monitor for the characteristic [M+H]⁺ ion of this compound, as well as the expected ions of any potential impurities. The retention time from the LC separation and the mass-to-charge ratio from the MS detection provide two independent points of confirmation for the identity of the compound.
High-Resolution Mass Spectrometry for Precise Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. The computed monoisotopic mass of the neutral molecule this compound (C₆H₅BrFNO) is 204.9538 Da. nih.gov
An experimental HRMS measurement of the [M+H]⁺ ion would be expected to yield a mass value very close to the calculated exact mass of the protonated species (C₆H₆BrFNO⁺), which is 205.9616 Da. This high degree of accuracy allows for the unambiguous confirmation of the elemental formula of the compound, distinguishing it from other potential structures with the same nominal mass.
Table 2: Mass Spectrometry Data for this compound
| Analysis | Expected Result | Significance |
| ESI-MS | [M+H]⁺ at m/z 206 and 208 (approx. 1:1 ratio) | Confirmation of molecular weight and presence of one bromine atom. |
| HRMS ([M+H]⁺) | Experimental m/z ≈ 205.9616 | Unambiguous determination of elemental formula (C₆H₆BrFNO⁺). |
This table is based on theoretical calculations and expected outcomes. Experimental verification is necessary.
Chromatographic Separation and Purity Assessment
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin layer chromatography (TLC) is a simple, rapid, and inexpensive technique that is widely used to monitor the progress of chemical reactions. researchgate.net In the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product.
A small aliquot of the reaction mixture is spotted onto a TLC plate alongside spots of the starting materials. The plate is then developed in an appropriate solvent system, which is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). wisc.eduualberta.careddit.com The choice of solvent system is crucial for achieving good separation of the components.
After development, the spots are visualized, usually under UV light, as pyridine derivatives are often UV-active. The progress of the reaction is determined by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. The retention factor (R_f) value of the product spot can be calculated and used for comparison. Generally, more polar compounds have lower R_f values on a silica (B1680970) gel plate.
Table 3: Representative TLC Data for Reaction Monitoring
| Compound | R_f Value (Hexane:Ethyl Acetate 4:1) | Visualization |
| Starting Material (e.g., a more polar precursor) | 0.2 | UV light (254 nm) |
| This compound | 0.6 | UV light (254 nm) |
| Reaction Mixture (at completion) | Single spot at R_f 0.6 | UV light (254 nm) |
The R_f values in this table are hypothetical and for illustrative purposes. The optimal solvent system and resulting R_f values must be determined experimentally.
Column Chromatography for Compound Purification
Column chromatography is a fundamental and widely utilized technique for the purification of this compound and its derivatives from crude reaction mixtures. This method leverages the differential adsorption of compounds onto a stationary phase, allowing for their separation by elution with a mobile phase.
Detailed Research Findings:
Silica gel is the most commonly employed stationary phase for the purification of these compounds. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate, is critical for achieving effective separation. The polarity of the eluent is often gradually increased (gradient elution) to first elute less polar impurities and then the desired, more polar product.
In a documented purification of 3-Bromo-5-fluoro-2-methoxypyridine , the crude product was subjected to silica gel column chromatography. chemicalbook.com The separation was achieved using a gradient of 5% to 25% ethyl acetate in hexane as the eluent. chemicalbook.com This yielded the pure compound as a colorless oil. chemicalbook.com Similarly, for the related compound 3-Bromo-5-methoxypyridine , purification was successfully carried out using column chromatography on silica gel with a mobile phase consisting of 5-10% ethyl acetate in hexane.
The selection of the solvent system is paramount and is often guided by preliminary analysis using thin-layer chromatography (TLC) to determine the optimal solvent ratio for separation. For multi-substituted pyridine derivatives, flash chromatography with a mobile phase gradient of ethyl acetate in hexanes (e.g., 0% to 20%) has been shown to be effective. nih.gov
Table 1: Exemplary Column Chromatography Parameters for Purification
| Compound | Stationary Phase | Mobile Phase/Eluent | Reference |
| 3-Bromo-5-fluoro-2-methoxypyridine | Silica Gel | 5-25% Ethyl Acetate in Hexane (gradient) | chemicalbook.com |
| 3-Bromo-5-methoxypyridine | Silica Gel | 5-10% Ethyl Acetate in Hexane | |
| Substituted Nicotinonitriles | Silica Gel | 0-20% Ethyl Acetate in Hexanes (gradient) | nih.gov |
| 3-bromo-2-chloro-5-methylaniline derivative | Silica Gel | 8:2 Hexanes/Ethyl Acetate | googleapis.com |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Analytical and Preparative Purposes
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the high-resolution analysis and preparative purification of this compound and its derivatives. These techniques offer superior separation efficiency, sensitivity, and speed compared to traditional column chromatography.
Detailed Research Findings:
The analysis of pyridine derivatives by HPLC often employs reversed-phase chromatography. For halogenated compounds, stationary phases with fluorinated functionalities, such as pentafluorophenyl (PFP) columns, can offer enhanced retention and unique selectivity.
While specific HPLC/UPLC methods for this compound are not extensively detailed in publicly available literature, general methodologies for related compounds provide valuable insights. For instance, the separation of complex mixtures of substituted pyridines has been demonstrated on both polar and non-polar capillary gas chromatography columns, which suggests that a variety of stationary phases could be effective in HPLC as well. nih.gov
For the analytical separation of pyridine and its derivatives, mixed-mode columns that combine reversed-phase and ion-exchange characteristics have been developed. These can provide good peak shapes and resolution without the need for ion-pairing reagents, which are often incompatible with mass spectrometry (MS) detection. A patent for the preparation of certain fluoropyridine compounds mentions the use of gas chromatography-liquid chromatography (GC-LC) for analysis, indicating the utility of chromatographic methods in quality control.
UPLC, with its use of sub-2 µm particles, allows for significantly faster analysis times and improved resolution. While specific UPLC methods for this compound are proprietary and not widely published, commercial suppliers of this compound and its analogs routinely use HPLC and UPLC to ensure purity, indicating the existence of validated in-house methods. bldpharm.com
Table 2: General HPLC/UPLC System Parameters for Pyridine Derivatives
| Parameter | Typical Conditions |
| Column | Reversed-phase C18, C8, or PFP; Mixed-mode columns |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients with additives like formic acid or ammonium (B1175870) formate |
| Detection | UV (typically in the range of 254-280 nm), Mass Spectrometry (MS) |
| Flow Rate | 0.5 - 2.0 mL/min for HPLC; 0.2 - 0.6 mL/min for UPLC |
| Temperature | Ambient or controlled (e.g., 30-40 °C) |
The development of a specific HPLC or UPLC method for this compound would involve screening different columns and mobile phase compositions to achieve optimal separation from any impurities or related derivatives.
Computational Chemistry and Theoretical Investigations of 3 Bromo 2 Fluoro 5 Methoxypyridine
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the molecular world. For a molecule like 3-Bromo-2-fluoro-5-methoxypyridine, these calculations would reveal the most stable three-dimensional arrangement of its atoms and the distribution of its electrons.
Density Functional Theory (DFT) Applications in Structural Optimization and Electronic Property Prediction
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For this compound, a DFT study would typically begin with a geometry optimization to find the lowest energy structure. This process determines the precise bond lengths, bond angles, and dihedral angles.
Following optimization, various electronic properties could be predicted. These would include the total energy, dipole moment, and polarizability of the molecule. Such data is instrumental in understanding the molecule's interactions with other molecules and with external electric fields. A comprehensive DFT study would present these findings in a detailed data table.
Table 1: Hypothetical Optimized Structural Parameters of this compound using DFT
| Parameter | Value |
| Bond Length (C-Br) | Data not available |
| Bond Length (C-F) | Data not available |
| Bond Length (C-O) | Data not available |
| Bond Angle (F-C-Br) | Data not available |
| Dihedral Angle | Data not available |
Hartree-Fock (HF) Methodologies for Theoretical Calculations
The Hartree-Fock (HF) method is another foundational approach in computational chemistry. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations are still valuable for providing a baseline understanding of a molecule's electronic structure and for comparative studies. A theoretical investigation of this compound using the HF method would also yield an optimized geometry and a set of electronic properties. Comparing HF and DFT results can often provide deeper insights into the electronic nature of the molecule.
Electronic Structure Analysis and Molecular Orbital Theory
The arrangement of electrons in molecular orbitals governs a molecule's chemical reactivity and spectroscopic properties. A detailed analysis of the electronic structure of this compound would be essential for predicting its behavior in chemical reactions.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. A computational study would precisely calculate these energy levels.
Table 2: Hypothetical Frontier Orbital Energies and Energy Gap for this compound
| Parameter | Energy (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization
A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for visualizing the charge distribution and for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP map would likely show negative potential (typically colored red) around the nitrogen and oxygen atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.
Electronic Localization Function (ELF) and Fukui Function Analysis for Reactivity Prediction
The Electronic Localization Function (ELF) provides a measure of the likelihood of finding an electron pair in a given region of a molecule. It is useful for identifying bonding and non-bonding electron pairs and for understanding the nature of chemical bonds.
The Fukui function is a more advanced reactivity descriptor derived from DFT that helps to predict which atoms in a molecule are most likely to undergo nucleophilic, electrophilic, or radical attack. A detailed analysis of the Fukui functions for this compound would provide atom-specific reactivity information, guiding synthetic chemists in designing reactions involving this compound.
Investigation of Intermolecular Interactions and Non-Covalent Forces
The arrangement of molecules in condensed phases is governed by a complex interplay of intermolecular and non-covalent interactions. Computational chemistry provides powerful tools to dissect and visualize these forces.
The Quantum Theory of Atoms in Molecules (AIM) offers a rigorous method for analyzing the electron density distribution to characterize chemical bonding. A key feature of AIM is the identification of bond critical points (BCPs), which are points of minimum electron density along the path connecting two interacting atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provide insight into the nature of the interaction.
For pyridine (B92270) derivatives, AIM analysis has been used to characterize a variety of interactions, including conventional hydrogen bonds and weaker non-covalent interactions. For instance, in a study of the interaction between pyridine derivatives and atomic chlorine, the existence of a N…Cl bond was confirmed by the AIM analysis of the systems tandfonline.com. The binding energies of the resulting adducts were found to be substantial, ranging from -42.08 to -53.96 kJ mol⁻¹ tandfonline.com.
In a hydrated 2-methoxypyridine (B126380) complex, AIM analysis was instrumental in characterizing the hydrogen bonding network. The study identified a strong O-H···N hydrogen bond and a secondary, weaker bifurcated (C-H)₂···O interaction, which stabilize the complex nih.gov.
Based on these analogous systems, for this compound, one would expect to find BCPs corresponding to various intramolecular and intermolecular interactions. These would likely include halogen bonds involving the bromine atom, hydrogen bonds with the methoxy (B1213986) group or the nitrogen atom of the pyridine ring, and other weak van der Waals forces. The electron density and Laplacian values at these BCPs would quantify the strength and nature of these interactions.
Table 1: Illustrative AIM Parameters for Non-Covalent Interactions in a Hydrated Pyridine Derivative
| Interaction Type | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |
| Strong Hydrogen Bond (O-H···N) | > 0.02 | > 0 |
| Weak Hydrogen Bond (C-H···O) | ~ 0.005 - 0.015 | > 0 |
Note: This table provides typical ranges for AIM parameters in related systems and is for illustrative purposes.
Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions. It is based on the relationship between the electron density and its gradient. Regions of low RDG at low electron densities are indicative of non-covalent interactions. These interactions can be further classified by analyzing the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. Negative values of sign(λ₂)ρ indicate attractive interactions like hydrogen bonds, while positive values suggest repulsive steric clashes. Values close to zero are characteristic of weak van der Waals interactions.
A study on 2-methoxypyridine utilized RDG analysis to understand its conformational preferences rsc.org. The analysis helped in visualizing the steric repulsion and orbital interactions that govern the rotational barriers of the methoxy group rsc.org. Similarly, for this compound, RDG analysis would be crucial in mapping the landscape of non-covalent interactions. It would allow for the visualization of potential halogen bonds involving the bromine atom, hydrogen bonds with the methoxy group, and π-π stacking interactions between pyridine rings.
Table 2: Characterization of Non-Covalent Interactions using RDG Analysis
| Interaction Type | sign(λ₂)ρ Range (a.u.) | Visual Representation |
| Strong Attractive (e.g., Hydrogen Bonds) | Large negative values | Blue isosurfaces |
| Weak Attractive (e.g., van der Waals) | Values near zero | Green isosurfaces |
| Repulsive (e.g., Steric Clash) | Large positive values | Red isosurfaces |
Note: This table illustrates the general principles of RDG analysis as applied to molecular systems.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed picture of the reaction pathway.
For pyridine systems, computational studies have been instrumental in understanding their reactivity and regioselectivity. For instance, the C3-cyanation of pyridines has been investigated using density functional theory (DFT) calculations researchgate.net. These studies revealed that a combination of electronic and steric factors dictates the regioselectivity of the reaction researchgate.net. In another example, the hydrodenitrogenation of pyridine at a titanium hydride framework was analyzed computationally, providing a simplified energy profile for the reaction and identifying key intermediates and transition states researchgate.net.
Given the substituents on this compound, computational modeling could predict its reactivity in various chemical transformations. For example, in nucleophilic aromatic substitution reactions, modeling could determine the most likely site of attack by a nucleophile, considering the activating and deactivating effects of the bromo, fluoro, and methoxy groups. Similarly, for metal-catalyzed cross-coupling reactions, computational studies could predict the relative reactivity of the C-Br and C-F bonds.
Theoretical Prediction of Spectroscopic Properties from Computational Methods
Computational methods can accurately predict various spectroscopic properties, such as vibrational (infrared and Raman) and electronic (UV-Vis) spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.
For substituted pyridines, theoretical calculations have been successfully used to assign vibrational spectra. A study on 6-bromopyridine-2-carbaldehyde (B14951) demonstrated excellent agreement between the calculated and experimental IR and Raman spectra, allowing for a detailed assignment of the vibrational modes mdpi.com. The calculations also helped to understand the effects of intermolecular interactions on the spectra in the crystalline state mdpi.com.
For this compound, DFT calculations could predict its vibrational frequencies, which would aid in the analysis of its experimental IR and Raman spectra. Furthermore, time-dependent DFT (TD-DFT) could be employed to calculate its electronic absorption spectrum, providing insights into its color and photophysical properties. Studies on other brominated and chlorinated pyridine complexes have shown that substitutions can lead to significant shifts in the absorption spectra scispace.comrsc.org.
Table 3: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Substituted Pyridine
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| C-H stretch | 3050 | 3055 |
| C=N stretch | 1600 | 1605 |
| Ring breathing | 1000 | 1002 |
| C-Br stretch | 650 | 655 |
Note: This table presents hypothetical data to illustrate the typical agreement between experimental and calculated vibrational frequencies.
Conformational Analysis and Potential Energy Surfaces of the Compound
The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and conformational flexibility. Conformational analysis, through the exploration of the potential energy surface (PES), identifies the stable conformers of a molecule and the energy barriers between them.
For methoxypyridines, conformational analysis has been a subject of significant research. Studies on 2-methoxypyridine have identified different conformers arising from the rotation of the methoxy group relative to the pyridine ring nih.govrsc.org. These studies have shown that the relative stability of these conformers is determined by a delicate balance of steric and electronic effects rsc.org.
In the case of this compound, the rotation of the methoxy group around the C-O bond would be the primary source of conformational isomerism. Computational methods could be used to construct a one-dimensional potential energy scan by rotating the dihedral angle of the methoxy group. This would reveal the energy minima corresponding to stable conformers and the transition states connecting them. The presence of the bulky bromine atom and the electronegative fluorine atom adjacent to the methoxy group would likely influence the rotational barrier and the relative energies of the conformers.
Table 4: Hypothetical Relative Energies of Conformers of this compound
| Conformer (Dihedral Angle) | Relative Energy (kcal/mol) |
| Planar (0°) | 0.0 (Global Minimum) |
| Perpendicular (90°) | 3.5 (Transition State) |
| Planar (180°) | 1.2 (Local Minimum) |
Note: This table presents a hypothetical potential energy profile for the rotation of the methoxy group and is for illustrative purposes only.
Research Applications of 3 Bromo 2 Fluoro 5 Methoxypyridine and Its Derivatives in Advanced Organic and Medicinal Chemistry
Role as a Versatile Synthetic Building Block in Complex Heterocyclic Molecule Synthesis
Substituted pyridines are highly valued building blocks in organic synthesis. lifechemicals.com The utility of 3-Bromo-2-fluoro-5-methoxypyridine stems from its distinct functional groups, which allow for selective and diverse chemical transformations. The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. guidechem.comlibretexts.org This reaction enables the formation of carbon-carbon bonds by coupling the pyridine (B92270) with various aryl or heteroaryl boronic acids, providing a powerful method for constructing complex biaryl structures. nih.gov
Furthermore, the electron-deficient nature of the pyridine ring, enhanced by the electronegative fluorine atom, influences the reactivity of its substituents. guidechem.com The methoxy (B1213986) group and the fluorine atom can also be subjected to nucleophilic substitution reactions under specific conditions, further expanding the synthetic possibilities. This multi-functional nature allows chemists to introduce a wide array of molecular fragments, building intricate heterocyclic systems that are often central to biologically active compounds. acs.org
Precursors for the Development of Advanced Pharmaceutical Intermediates and Lead Compounds
The pyridine scaffold is a privileged structure in drug discovery, present in numerous therapeutic agents. nih.govnih.gov As such, functionalized pyridines like this compound and its isomers are important pharmaceutical intermediates. cphi-online.com They serve as starting materials for the synthesis of more elaborate molecules that form the basis of lead compounds in drug development programs.
The synthesis of various bioactive compounds, such as gamma-secretase modulators, has utilized methoxypyridine intermediates to construct the core molecular framework. nih.gov The ability to systematically modify the pyridine structure through reactions at the bromo, fluoro, and methoxy positions allows medicinal chemists to generate libraries of related compounds for screening and optimization.
Specific Relevance as a Fragment in TRK Kinase Inhibitor Research (e.g., LOXO-195)
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that have emerged as significant targets in cancer therapy. A closely related isomer, 3-Bromo-5-fluoro-2-methoxypyridine (also known as 2-methoxy-3-bromo-5-fluoropyridine), has been identified as a key intermediate in the synthesis of second-generation TRK inhibitors like LOXO-195 (Repotrectinib). This highlights the importance of the substituted fluoromethoxypyridine scaffold in the design of potent and selective kinase inhibitors. The specific arrangement of the substituents on the pyridine ring is crucial for achieving the desired interactions within the kinase's active site. The development of such inhibitors showcases the value of these halogenated pyridine building blocks in creating targeted therapies.
Applications in the Design and Synthesis of Biologically Active Scaffolds and Chemical Probes
A "scaffold" refers to the core structure of a molecule upon which various functional groups are built to create a family of compounds with diverse biological activities. The pyridine ring is one of the most important scaffolds in medicinal chemistry. researchgate.net this compound serves as an excellent starting scaffold for creating libraries of novel compounds. By leveraging the reactivity of the bromine and fluorine atoms, researchers can introduce new substituents to explore how these changes affect biological activity. nih.gov
This compound is also valuable for creating chemical probes—small molecules designed to selectively interact with a specific protein or pathway to study its biological function. nih.goveubopen.org For instance, a fluorinated pyridine derivative could be used to develop a probe for a neurotrophic signaling pathway or to create fluorescent sensors. nih.govmdpi.com The fluorine atom is particularly useful in this context, as the ¹⁸F isotope can be incorporated to create radiolabeled tracers for Positron Emission Tomography (PET) imaging, allowing for non-invasive study of drug distribution and target engagement in vivo. tandfonline.comnih.govacs.org
Structure-Activity Relationship (SAR) Studies on Functionalized Pyridine Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to understand how a molecule's chemical structure correlates with its biological effect. nih.gov The goal is to identify which parts of a molecule are essential for its activity and how modifications affect potency, selectivity, and pharmacokinetic properties.
Functionalized pyridines are ideal for SAR studies. researchgate.net With this compound, chemists can systematically replace the bromine atom using cross-coupling reactions to introduce a variety of groups and observe the impact on biological activity. For example, a recent study on the antiproliferative activity of pyridine derivatives found that the presence and position of methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups tended to enhance activity, whereas halogen atoms or other bulky groups sometimes led to lower activity. nih.gov Such studies are crucial for optimizing a lead compound into a viable drug candidate. The specific positioning of the fluoro and methoxy groups on this particular pyridine provides a unique starting point for such explorations in various therapeutic areas, including the development of enzyme inhibitors and receptor modulators. nih.govnih.gov
Strategic Incorporation of Fluorine in Drug Design to Modulate Metabolic Stability and Bioavailability
The inclusion of fluorine in drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. tandfonline.comresearchgate.net Fluorine's unique properties can profoundly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Metabolic Stability: One of the primary reasons for incorporating fluorine is to block metabolic breakdown. Many drugs are metabolized by cytochrome P450 enzymes, which often involves the oxidation of a C-H bond. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it much more resistant to enzymatic cleavage. nih.govannualreviews.org Placing a fluorine atom at a metabolically vulnerable position can prevent this breakdown, increasing the drug's half-life and duration of action. tandfonline.com
Bioavailability and Binding: Fluorine's high electronegativity can alter the acidity or basicity (pKa) of nearby functional groups. nih.gov This can improve a drug's ability to pass through cell membranes, thereby increasing its oral bioavailability. tandfonline.comnih.gov Although small in size, fluorine can also participate in favorable interactions with target proteins, such as hydrogen bonds and dipole-dipole interactions, which can lead to increased binding affinity and potency. benthamscience.com
| Property | Hydrogen (H) | Fluorine (F) | Implication in Drug Design |
| Van der Waals Radius | 1.20 Å | 1.47 Å | Fluorine is a good bioisostere for hydrogen, causing minimal steric disruption. tandfonline.com |
| Electronegativity (Pauling) | 2.20 | 3.98 | Alters electron distribution, impacting pKa, dipole moment, and binding interactions. tandfonline.com |
| Bond Strength (C-X) | ~99 kcal/mol | ~116 kcal/mol | The strong C-F bond blocks metabolic oxidation, increasing drug stability. annualreviews.org |
| Lipophilicity Contribution | Low | High | Can increase membrane permeability and binding to hydrophobic pockets in proteins. nih.govbenthamscience.com |
Potential Applications in the Synthesis of Receptor Modulators and Enzyme Inhibitors
Given its utility as a versatile building block, this compound holds significant potential for the synthesis of novel receptor modulators and enzyme inhibitors. The pyridine core is a common feature in molecules that target a wide range of biological entities.
Enzyme Inhibitors: Fluorinated compounds have a rich history in the design of enzyme inhibitors. nih.govresearchgate.netrroij.com The unique electronic properties of fluorine can be exploited to design mechanism-based or transition-state analogue inhibitors. For example, fluorinated ketones are known to act as potent inhibitors of serine proteases. nih.gov The scaffold of this compound could be elaborated to target various enzyme classes, such as kinases, proteases, or phosphatases, which are implicated in numerous diseases. scispace.com
Receptor Modulators: The pyridine motif is also prevalent in ligands for G-protein coupled receptors (GPCRs) and ion channels. nih.gov For example, fluoropyridine derivatives have been explored as modulators for targets like the GABAA receptor. nih.gov By using this compound as a starting point, new series of compounds can be synthesized and tested for their ability to modulate the activity of various receptors, potentially leading to new treatments for neurological disorders, inflammation, or metabolic diseases.
Q & A
Q. Table 1: Comparative Synthesis Routes
| Method | Conditions | Yield | Key Challenges |
|---|---|---|---|
| Halogenation | NBS, AIBN, 80°C, 12h | 65% | Competing C-4 bromination |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, 90°C, 24h | 78% | Boronic acid stability |
How can NMR spectroscopy (¹H/¹³C/¹⁹F) resolve structural ambiguities in halogenated pyridine derivatives?
Level: Basic
Methodological Answer:
- ¹H NMR: Methoxy (-OCH₃) protons appear as a singlet (~δ 3.8–4.0 ppm). Adjacent fluorine deshields aromatic protons, causing splitting (e.g., C-4 proton near δ 8.2 ppm with ⁴J coupling to fluorine) .
- ¹⁹F NMR: Fluorine at C-2 resonates near δ -110 ppm (vs CFCl₃). Coupling with adjacent protons (³J ~20 Hz) confirms substitution pattern .
- ¹³C NMR: Methoxy carbon appears at δ 55–60 ppm. Bromine-induced deshielding shifts C-3 carbon to δ 125–130 ppm .
What strategies mitigate undesired dimerization during metal-catalyzed cross-coupling reactions involving this compound?
Level: Advanced
Methodological Answer:
Dimerization arises from oxidative coupling of boronic acids or homocoupling of halides. Mitigation strategies include:
- Low Catalyst Loading: Reduce Pd concentration to 1–2 mol% to minimize side reactions .
- Additives: Add 1,10-phenanthroline (0.5 equiv) to stabilize Pd intermediates and suppress β-hydride elimination .
- Temperature Control: Maintain reactions at 80–90°C; higher temperatures accelerate decomposition .
How to address contradictory regioselectivity in nucleophilic aromatic substitution (SNAr) of polyhalogenated pyridines?
Level: Advanced
Methodological Answer:
Regioselectivity conflicts (e.g., C-3 vs C-5 substitution) stem from electronic vs steric effects:
- Electronic Effects: Methoxy groups at C-5 activate C-3 via resonance, but fluorine at C-2 deactivates the ring. DFT calculations show C-3 is more electrophilic (ΔE = 12 kcal/mol vs C-5) .
- Steric Effects: Bulky nucleophiles (e.g., tert-butylamine) favor C-5 due to reduced steric hindrance. Kinetic studies at varying temperatures (25–100°C) can identify dominant pathways .
Q. Table 2: SNAr Regioselectivity under Different Conditions
| Nucleophile | Solvent | Temperature | Major Product (Position) |
|---|---|---|---|
| NH₃ (g) | DMF | 80°C | C-3 substitution |
| t-BuNH₂ | THF | 25°C | C-5 substitution |
What computational methods predict reaction sites in this compound for derivatization?
Level: Advanced
Methodological Answer:
- DFT Calculations: B3LYP/6-311+G(d,p) models identify Fukui indices (nucleophilicity/electrophilicity). C-3 shows highest electrophilicity (f⁻ = 0.12), aligning with experimental bromination outcomes .
- Molecular Electrostatic Potential (MEP): Maps highlight electron-deficient regions (C-3 and C-6) as preferred sites for nucleophilic attack .
- MD Simulations: Simulate transition states for SNAr reactions to compare activation energies (ΔG‡) at competing positions .
How to optimize purification of this compound from halogenated byproducts?
Level: Advanced
Methodological Answer:
- Chromatography: Use silica gel with hexane/EtOAc (4:1). Brominated derivatives elute earlier (Rf = 0.3) than fluorinated analogs (Rf = 0.5) due to polarity differences .
- Recrystallization: Dissolve crude product in hot MeOH (60°C), then cool to -20°C. Halogenated impurities (e.g., 5-bromo-2-fluoropyridine) remain in solution .
- HPLC Analysis: C18 column, 70:30 acetonitrile/water, 1 mL/min. Target compound elutes at 6.2 min (UV 254 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
